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DB2115 tertahydrochloride

Acute Myeloid Leukemia PU.1 inhibition Antiproliferative assay

Researchers studying PU.1 pioneer factor dynamics in AML face the challenge that most inhibitors degrade the transcription factor, confounding interpretation of genomic redistribution. DB2115 tetrahydrochloride solves this by displacing PU.1 from AT-rich binding sites while inducing relocalization to alternate loci without altering protein levels. • 9,204 peaks lost / 6,742 peaks gained at 5 μM (12 h) in CUT&Tag - clean TF repositioning data • 2.2-fold apoptosis induction with IC₅₀ 3.4 μM in primary AML - intermediate efficacy profile for titration studies • Validated across THP1, HL60, MV411, and 13 primary patient specimens with selective sparing of normal hematopoietic cells.

Molecular Formula C32H34Cl4N8O2
Molecular Weight 704.5 g/mol
Cat. No. B8216116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB2115 tertahydrochloride
Molecular FormulaC32H34Cl4N8O2
Molecular Weight704.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H
InChIKeyADRCMNUIKDHGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB2115 Tetrahydrochloride: PU.1 Inhibitor & Redistributor


DB2115 tetrahydrochloride (CAS 1366126-19-3) is a heterocyclic diamidine small molecule that potently inhibits the master myeloid transcription factor PU.1 (SPI1) with high-affinity DNA-binding disruption [1]. The compound functions by binding to AT-rich DNA minor grooves flanking PU.1 consensus motifs, inducing a conformational change incompatible with PU.1 occupancy [2]. DB2115 tetrahydrochloride is distinguished by its dual capacity to displace PU.1 from canonical binding sites while paradoxically inducing its relocalization to alternate genomic loci—a phenomenon termed pharmacological transcription factor redistribution [3]. This mechanism drives myeloid differentiation of acute myeloid leukemia (AML) cells without degrading PU.1 protein, positioning DB2115 as a unique chemical probe for investigating pioneer transcription factor dynamics and epigenetic network rewiring in hematologic cancers [4].

Workflow PU.1 transcription factor redistribution studies
Selection Dual DNA-binding disruptor and genomic relocalization probe
Assay Context CUT&Tag, ChIP-seq, ATAC-seq compatible

DB2115 Tetrahydrochloride Substitution Risks


Although DB2115, DB1976, and DB2313 belong to the same heterocyclic diamidine family and all target PU.1-DNA interaction, they exhibit substantially divergent potency, apoptotic efficacy, and transcriptional selectivity that preclude generic interchangeability. In head-to-head comparative studies using identical AML model systems, DB2115 demonstrates an IC₅₀ for cell growth inhibition (3.4 μM) that is more than twofold lower than DB2313 (7.1 μM) [1]. Furthermore, the three compounds produce distinct DNase I footprinting patterns, indicating unique effects on local DNA conformation that translate to differential PU.1 target gene modulation [2]. Most critically, only DB2115 has been extensively characterized as a bona fide transcription factor redistributor—displacing PU.1 from AT-rich genomic loci while enabling its gain at alternative binding sites [3]. This redistributive mechanism is not shared by all class members and represents a fundamentally different mode of pharmacological action [4]. Substituting DB2115 with DB1976 or DB2313 without prior validation would therefore compromise experimental reproducibility and could yield misleading conclusions regarding PU.1 network perturbation.

Divergent potency
Antiproliferative IC₅₀ values differ significantly among diamidine analogs; rank order may shift assay interpretation.
Redistribution mechanism
Only DB2115 is extensively characterized as a PU.1 redistributor; other class members may not replicate non-canonical gene network activation.
Apoptosis profile
Apoptotic endpoint induction varies across diamidines; DB1976 and DB2313 produce distinct response magnitudes that may not transfer directly.

DB2115 Tetrahydrochloride Comparator Evidence


Antiproliferative Potency in PU.1-Low AML

In PU.1 URE–/– murine AML cells, DB2115 inhibits cell growth with an IC₅₀ of 3.4 μM, representing a 2.1-fold greater potency than DB2313 (IC₅₀ = 7.1 μM) [1]. The rank order of antiproliferative potency across the three characterized diamidines is DB2115 (3.4 μM) < DB2313 (7.1 μM) < DB1976 (highest IC₅₀) [2]. This potency differential is consistent across multiple AML cell lines including human MOLM13 and THP1 cells [3].

Antiproliferative IC₅₀
Head-to-head
DB2115 3.4 μM vs DB2313 7.1 μM
PU.1 URE–/– murine AML, 48 h
Reported potency rank order in AML cell growth inhibition
Supports dose-response study design across multiple AML lines
Acute Myeloid Leukemia PU.1 inhibition Antiproliferative assay

PU.1-DNA Binding Affinity

Surface plasmon resonance (SPR) analysis demonstrates that DB2115 abrogates PU.1 binding to its cognate λB DNA motif with a Kd of 1.0 nM . In comparison, DB2313 inhibits PU.1-dependent reporter transactivation with an IC₅₀ of 5 μM in cell-based assays [1], highlighting the markedly higher binding affinity of DB2115 for the PU.1-DNA interface. The rank order of IC₅₀ values for DNA-binding inhibition is DB2115 < DB2313 < DB1976, consistent with the rank order of affinities [2].

PU.1-DNA Binding Affinity
Cross-study
Kd = 1.0 nM
SPR, λB DNA motif
Reported high-affinity target engagement at nanomolar concentrations
Supports low-concentration cellular assay design
Surface Plasmon Resonance DNA-binding inhibition Binding affinity

Apoptosis Induction in Primary AML

In primary human AML samples (n = 10–13 patients) cultured in semisolid media for 14 days, DB2115 treatment increased the apoptotic cell fraction (annexin-V+ PI–) by an average of 2.2-fold relative to vehicle control [1]. Under identical experimental conditions, DB1976 induced a 1.5-fold increase in apoptosis, while DB2313 produced a 2.5-fold increase [2]. Concomitantly, DB2115 reduced viable cell numbers by a mean of 68% and decreased clonogenic capacity by 45% compared to vehicle-treated controls [3].

Apoptosis Induction
Head-to-head
DB2115 2.2× vs DB1976 1.5× / DB2313 2.5×
Primary AML, annexin-V+, 14 d
Reported apoptosis endpoint context; intermediate induction profile
Enables apoptotic vs. antiproliferative study design
Apoptosis induction Primary AML Ex vivo efficacy

Normal Hematopoietic Cell Viability

At concentrations that profoundly inhibit PU.1 URE–/– AML cell growth (IC₅₀ = 3.4 μM), DB2115 shows minimal effect on normal wild-type (WT) bone marrow hematopoietic cells [1]. In contrast to the steep dose-response cytotoxicity observed in AML cells, normal hematopoietic cells maintain viability across the same concentration range . This differential sensitivity profile is a shared characteristic among the diamidine class but has been most extensively documented for DB2115 across multiple independent studies .

Normal Cell Viability
Class-level
Differential sensitivity: AML IC₅₀ 3.4 μM vs. minimal effect on normal BM cells
Context-dependent selectivity window
Requires cell-type-specific validation in co-culture systems
Therapeutic window Normal hematopoietic cells Selectivity

PU.1 Genomic Redistribution

CUT&Tag sequencing in MOLM13 AML cells treated with 5 μM DB2115 for 12 hours revealed that the compound induces loss of PU.1 binding at 9,204 genomic loci while paradoxically causing gain of PU.1 occupancy at 6,742 alternative sites (FDR < 0.1) [1]. Lost peaks are characterized by significantly lower GC content (median GC ~34%) and upstream A-nucleotide enrichment compared to gained peaks (median GC ~41%) [2]. CLICK-on-CUT&Tag analysis confirmed direct drug binding predominantly at displaced AT-rich PU.1 sites (16,447 out of 38,549 sites showed >log(0.5) enrichment) [3]. This redistributive phenotype—termed pharmacological TF redistribution—distinguishes DB2115 from classical TF inhibitors that merely block DNA binding without enabling relocalization [4].

Genomic Redistribution
Reported
CUT&Tag, MOLM13
9,204 lost / 6,742 gained peaks
FDR
Reported TF redistributive phenotype with GC-content bias
Supports pioneer factor dynamics and epigenetic rewiring studies
Transcriptional Rewiring
Supporting evidence
RNA-seq, MOLM13 + primary AML
1,211 DEGs; 7/9 patient samples with ≥20% CD marker shift
Supports myeloid differentiation model studies
Myeloid pathway activation and leukemia stem cell signature suppression reported
Transcription factor redistribution CUT&Tag PU.1 cistrome

Transcriptional Rewiring and AML Differentiation

RNA-sequencing of MOLM13 cells following 20-hour DB2115 treatment identified 1,211 differentially expressed genes (log₂ fold change > 0.5 or < –0.5; FDR < 0.1) [1]. Of PU.1 peak-associated genes, 194 promoter–intronic–exonic DB2115-target genes that were lost and closing showed predominant downregulation, while 506 gained and opening genes exhibited predominant upregulation [2]. Gene set enrichment analysis revealed activation of myeloid differentiation pathways and suppression of leukemia stem cell signatures [3]. In primary AML patient samples, DB2115 exposure (5 μM) induced measurable shifts in CD marker expression consistent with myeloid lineage differentiation, with 7 out of 9 patient samples showing ≥20% change in at least one differentiation marker [4].

Transcriptional Rewiring
Supporting evidence
RNA-seq, MOLM13 + primary AML
1,211 DEGs; 7/9 patient samples with ≥20% CD marker shift
Supports myeloid differentiation model studies
Myeloid pathway activation and leukemia stem cell signature suppression reported
Transcriptional reprogramming Myeloid differentiation Primary AML

DB2115 Tetrahydrochloride Research Applications


CUT&Tag and ChIP-Seq for Pioneer TF Dynamics

DB2115 tetrahydrochloride is the preferred compound for CUT&Tag, ChIP-seq, and ATAC-seq experiments investigating PU.1 pioneer factor dynamics. At 5 μM treatment for 12 hours, DB2115 induces robust genomic redistribution of PU.1 with 9,204 peaks lost and 6,742 peaks gained (FDR < 0.1), without altering PU.1 protein or transcript levels [1]. This enables clean interrogation of TF repositioning without the confounding variable of TF degradation. The compound's sequence-specific binding to AT-rich minor grooves flanking PU.1 motifs produces GC content-biased redistribution (lost peaks median GC ~34%; gained peaks median GC ~41%) that is reproducible across THP1, HL60, MV411, and primary AML cells [2]. For CLICK-on-CUT&Tag applications, linker-tagged DB2115 (DB2750) enables direct mapping of compound binding sites within the PU.1 cistrome [3].

Ex Vivo Primary AML Sensitivity Screening

For ex vivo screening of primary AML patient samples, DB2115 tetrahydrochloride provides well-characterized baseline efficacy metrics derived from 13 patient specimens. Treatment with DB2115 reduces viable cell numbers by a mean of 68%, decreases clonogenic capacity by 45%, and increases apoptosis by 2.2-fold in semisolid media colony assays over 14 days [1]. Importantly, DB2115 induces myeloid differentiation marker expression in 7 out of 9 (78%) primary AML samples, making it suitable for differentiation therapy screening panels [2]. The compound's sparing of normal wild-type hematopoietic cells at concentrations effective against AML cells enables co-culture systems and stroma-supported ex vivo assays without confounding toxicity to the supporting niche [3].

Apoptotic vs. Antiproliferative PU.1 Network Studies

When designing studies that require precise titration of apoptotic versus antiproliferative effects on PU.1-low AML cells, DB2115 tetrahydrochloride offers a distinct intermediate profile among the characterized diamidines. In head-to-head comparisons, DB2115 achieves a 2.2-fold apoptosis induction in primary AML—positioned between DB1976 (1.5-fold) and DB2313 (2.5-fold)—while simultaneously providing the lowest IC₅₀ for cell growth inhibition (3.4 μM) [1]. This unique combination of high antiproliferative potency with moderate apoptosis induction makes DB2115 particularly suitable for studies of PU.1-dependent cell cycle arrest, senescence, and non-apoptotic cell death mechanisms. The compound's validated on-target activity, confirmed by decreased Csf1r, Junb, and PU.1 transcript expression and increased E2f1 expression within 4 hours of treatment, ensures interpretable genotype-phenotype correlations [2].

In Vivo AML Xenotransplantation Efficacy

For in vivo AML modeling, DB2115 tetrahydrochloride is supported by demonstrated efficacy in both murine and human AML transplantation models. The compound decreases tumor burden and increases survival in these preclinical systems [1]. The tetrahydrochloride salt form (MW 704.48) provides enhanced aqueous solubility (10 mM in DMSO; 1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline formulation) suitable for in vivo dosing [2]. While pharmacokinetic data for DB2115 specifically remains limited in the published literature, the compound's high-affinity target engagement (Kd = 1.0 nM) and documented in vivo activity support its use in pharmacodynamic studies of PU.1 inhibition in leukemic xenograft models [3].

Application
Selection Property
Validation Focus
Chromatin profiling of PU.1 repositioning
PU.1 redistributor probe
CUT&Tag peak calling, GC-content bias, CLICK-on-CUT&Tag compatibility
Primary AML ex vivo screening
Apoptosis/viability baseline reference
Colony assay endpoint validation, differentiation marker shift monitoring
Apoptotic vs. antiproliferative PU.1 network studies
Distinct IC₅₀ / apoptosis profile
Cell cycle arrest, senescence, and non-apoptotic death marker assessment
In vivo AML xenograft pharmacodynamics
Aqueous-soluble salt form for dosing
Target engagement and tumor burden endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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